Dextrose-1-d1

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dextrose-1-d1 is widely used in various fields of scientific research:

Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: In metabolic studies, this compound helps trace glucose metabolism pathways and understand cellular processes.

Medicine: It is used in diagnostic imaging and metabolic research to study diseases such as diabetes and cancer.

Industry: This compound is used in the development of new pharmaceuticals and in quality control processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dextrose-1-d1 is synthesized by the selective deuteration of glucose. The process involves the exchange of the hydrogen atom at the first carbon position with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the use of deuterated water (D2O) as a source of deuterium. The glucose is dissolved in D2O, and the reaction is catalyzed by a suitable catalyst, such as platinum or palladium, under high pressure and temperature. The product is then purified through crystallization and other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dextrose-1-d1 undergoes various chemical reactions similar to those of regular glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated gluconic acid, while reduction can produce deuterated sorbitol .

Wirkmechanismus

Dextrose-1-d1 exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atom at the first carbon position allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-Glucose-6-13C: Another labeled form of glucose where the sixth carbon is replaced with carbon-13.

D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated form of glucose.

D-Glucose-13C6: Glucose labeled with carbon-13 at all six carbon positions .

Uniqueness

Dextrose-1-d1 is unique due to its selective deuteration at the first carbon position. This specific labeling allows for precise tracking and analysis of glucose metabolism, making it a valuable tool in research applications where detailed metabolic information is required .

Biologische Aktivität

Dextrose-1-d1, a deuterated form of glucose, has garnered interest in various biological studies due to its unique isotopic labeling, which allows for enhanced tracking in metabolic pathways. This article explores its biological activity, focusing on its effects on glucose metabolism, therapeutic applications, and relevant research findings.

This compound is chemically classified as C₆H₁₂O₆, with a molecular weight of 180.18 g/mol. The deuterium label at the first carbon atom distinguishes it from regular dextrose, making it useful in metabolic studies where tracing the path of glucose is essential.

Metabolic Pathways

This compound participates in various metabolic pathways similar to those of regular glucose. Its incorporation into glycolysis and the pentose phosphate pathway can be traced using mass spectrometry techniques, providing insights into cellular metabolism and energy production.

Table 1: Comparison of Metabolic Pathways Involving this compound

| Pathway | Description | Key Enzymes |

|---|---|---|

| Glycolysis | Conversion of glucose to pyruvate | Hexokinase, Phosphofructokinase |

| Pentose Phosphate Pathway | Generation of NADPH and ribose-5-phosphate | Glucose-6-phosphate dehydrogenase |

| Gluconeogenesis | Synthesis of glucose from non-carbohydrate precursors | Pyruvate carboxylase, Fructose-1,6-bisphosphatase |

Biological Activity and Therapeutic Applications

Research has shown that dextrose injections can have therapeutic benefits in various medical conditions. One notable application is in the treatment of musculoskeletal disorders.

Case Study: Hyperosmolar Dextrose Injection

A study investigated the efficacy of hyperosmolar dextrose injections for treating adolescents with Osgood-Schlatter disease. The results indicated that:

- Efficacy : Dextrose injections significantly improved sports performance compared to standard care.

- Safety : The procedure was well-tolerated among participants.

- Outcomes : At three months, a higher percentage of knees treated with dextrose achieved unaltered sports activity compared to those receiving usual care (21 out of 21 vs. 13 out of 22) with a p-value of .001 .

The biological activity of this compound can be attributed to several mechanisms:

- Glucose Uptake : Dextrose enhances glucose transporter translocation (GLUT) in cells, facilitating increased glucose uptake and utilization .

- AMPK Activation : Studies suggest that dextrose may activate AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis in cells .

Research Findings

Recent studies have highlighted the role of dextrose in promoting cellular metabolism:

- A study demonstrated that dextrose derivatives could enhance mitochondrial oxygen consumption and glucose metabolism in 3T3-L1 adipocytes .

- Another investigation noted that dextrose injections could lead to significant improvements in symptoms associated with chronic pain conditions by promoting tissue healing through enhanced glucose availability .

Eigenschaften

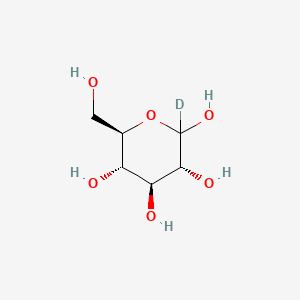

IUPAC Name |

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QVTRYHEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484453 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106032-61-5 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.